molecular formula C25H20O2 B110333 4,4'-Dihydroxytetraphenylmethane CAS No. 1844-01-5

4,4'-Dihydroxytetraphenylmethane

Cat. No. B110333
CAS RN: 1844-01-5
M. Wt: 352.4 g/mol
InChI Key: BATCUENAARTUKW-UHFFFAOYSA-N
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Description

4,4'-Dihydroxytetraphenylmethane is a chemical compound that has been the subject of various studies due to its potential applications, particularly in the field of medicinal chemistry. The compound is characterized by the presence of hydroxy groups attached to a tetraphenylmethane skeleton, which is a common structural motif in organic chemistry. The interest in this compound is heightened by its derivatives' antiviral and antinociceptive properties, as well as its potential use in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of 4,4'-dihydroxytetraphenylmethane derivatives has been explored using different methods. For instance, derivatives of 4,4'-dihydroxytetraphenylmethane with antiviral properties were synthesized using Brønsted or Lewis acids, achieving yields ranging from 24-86% . Another study focused on the synthesis of 4,4'-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)diphenylmethane derivatives through a cyclization reaction of semicarbazide derivatives in an alkaline solution . These methods highlight the versatility of synthetic approaches that can be applied to this class of compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been determined through various analytical techniques. X-ray analysis has been used to determine the structure of specific derivatives, providing insight into the three-dimensional arrangement of atoms within the molecule . Additionally, theoretical calculations, such as Density Functional Theory (DFT) using the B3LYP functional and 6-311G** basis set, have been employed to predict the molecular structures of the cyclic compounds . These analyses are crucial for understanding the relationship between the structure of these compounds and their biological activity.

Chemical Reactions Analysis

The chemical reactivity of 4,4'-dihydroxytetraphenylmethane derivatives has been studied in the context of their potential as antiviral agents. The introduction of halogen atoms into the structure has been shown to increase cytotoxicity, while non-halogenated derivatives have demonstrated significant antiviral activity against herpes simplex virus type 1 . Furthermore, unusual rearrangements have been observed in related compounds under acidic conditions, leading to the formation of cyclohexadienone derivatives and polysubstituted phenols . These findings suggest that the chemical reactivity of these compounds can be finely tuned to achieve desired biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-dihydroxytetraphenylmethane derivatives are influenced by their molecular structure. The presence of hydroxy groups and other substituents affects properties such as solubility, melting point, and reactivity. For example, the synthesis of 4,4'-dimethoxy-dibenzoylmethane, a related compound, involved optimization of reaction conditions to achieve a high yield, indicating the importance of understanding the physical and chemical properties for successful synthesis . The characterization of these compounds using IR and 1H NMR spectra further aids in the elucidation of their properties .

Scientific Research Applications

Synthesis of Poly(naphthylene ether) with Tetraphenylmethane Group

4,4'-Dihydroxytetraphenylmethane has been utilized in synthesizing novel thermally stable and low dielectric poly(naphthylene ethers) with promising properties such as high molecular weights and desirable thermal characteristics. These polymers exhibit low dielectric constants, making them suitable for electronic applications (Tsuchiya & Ueda, 2006).

Effect on Properties of Sulfonated Poly(arylene ether sulfone)s

In another application, 4,4'-Dihydroxytetraphenylmethane played a role in the synthesis of sulfonated poly(arylene ether sulfone)s. These polymers, synthesized with varying hydrophobic components, demonstrated distinct properties in terms of water cluster formation and proton conductivity, potentially useful in membrane technology (Bae, Miyatake, & Watanabe, 2009).

Synthesis and Properties of Shape Memory Polyurethanes

4,4'-Dihydroxytetraphenylmethane has also been involved in the preparation of novel polyurethanes with shape memory properties. These materials showed significant improvements in tensile strength and Young’s modulus, indicating their potential in various engineering and biomedical applications (Weng et al., 2018).

Analysis in Bisphenol F Resultant

Analytical studies have been conducted on 4,4'-dihydroxytetraphenylmethane in bisphenol F. High-performance liquid chromatography was used for its determination, highlighting its role in the quality control during the synthesis of bisphenol F, a key component in the production of polycarbonates and epoxy resins (Zhang Wen-wen, 2005).

Applications in Liquid Crystal Technology

The compound has found applications in the field of liquid crystals. Research on bent-shaped liquid crystals derived from 4,4'-diphenylmethane, including those with 4,4'-dihydroxytetraphenylmethane, has shown how terminal chains can modulate their liquid crystal behavior, influencing transition temperatures and mesophase properties (Gimeno et al., 2009).

N-Formylating Reagent in Chemistry

Formyloxyacetoxyphenylmethane, related to 4,4'-dihydroxytetraphenylmethane, has been utilized as an N-formylating reagent for amines, amino acids, and peptides, demonstrating its versatility in organic synthesis (Chapman et al., 2017).

Synthesis and Characterization of Copolymers

4,4'-Dihydroxytetraphenylmethane is also integral in the synthesis of copolymers, such as those combined with phenylacetylene, which display specific properties like density, swellability, and molecular weight, relevant for materials science and engineering (Li Yinkui, 1990).

Environmental Studies

An environmental study identified dihydroxydiphenylmethane isomers, including 4,4'-dihydroxytetraphenylmethane, as microcontaminants in Dutch river water, highlighting the importance of monitoring and identifying environmental pollutants (van Leerdam et al., 2014).

Safety And Hazards

4,4’-Dihydroxytetraphenylmethane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and long-lasting harmful effects to aquatic life . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding release to the environment .

properties

IUPAC Name

4-[(4-hydroxyphenyl)-diphenylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATCUENAARTUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283308
Record name 4,4'-Dihydroxytetraphenylmethane
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydroxytetraphenylmethane

CAS RN

1844-01-5
Record name Bis(4-hydroxyphenyl)diphenylmethane
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Record name NSC 30848
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Record name 1844-01-5
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Record name 4,4'-Dihydroxytetraphenylmethane
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Record name 4,4'-Dihydroxytetraphenylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
B Bae, K Miyatake, M Watanabe - Macromolecules, 2009 - ACS Publications
Four kinds of sulfonated poly(arylene ether sulfone)s containing hydrophobic component of different size was synthesized by the copolymerization of disodium 3,3′-disulfo-4,4′-…
Number of citations: 134 pubs.acs.org
K Tsuchiya, M Ueda - Polymer journal, 2006 - nature.com
A novel thermally stable and low dielectric poly [4, 4′-bis (1-naphthyloxy) tetraphenylmethane](2) has been successfully prepared. 4, 4′-Bis (1-naphthyloxy) tetraphenylmethane (1) …
Number of citations: 12 www.nature.com
S Nishimura, E Akiyama, Y Nagase - Transactions of the Materials …, 2011 - jstage.jst.go.jp
In order to obtain excellently heat resistant and transparent polymer materials, the fully aromatic polysilarylenesiloxanes were synthesized via the solution polymerization and the melt …
Number of citations: 1 www.jstage.jst.go.jp
CW Lee, JY Lee - Organic Electronics, 2013 - Elsevier
Improved power efficiency in blue phosphorescent organic light-emitting diodes (PHOLEDs) was demonstrated by using new high triplet energy hole-transport materials based on the …
Number of citations: 11 www.sciencedirect.com
V Lakshmana Rao, A Saxena… - Journal of Macromolecular …, 2002 - Taylor & Francis
2. BACKGROUND Poly (arylene ether nitriles) are semicrystalline polymers with pendant nitrile groups, Citation 12-14 first commercialized by Idemitsu in 1986 with trade name PEN™(…
Number of citations: 49 www.tandfonline.com
PW Morgan - Macromolecules, 1970 - ACS Publications
Polyesters were synthesized by the interfacial and solution methods from aliphatic and aromatic diacid chlorides and bisphenols having essentially planar, doubly attached groups on …
Number of citations: 185 pubs.acs.org
SV Vinogradova, VA Vasnev, VV Korshak… - Polymer Science …, 1970 - Elsevier
O~ rLY a relatively limited number of polymers has yet been obtained by low-temperature polyeondensation in the presence of tertiary axaines. In the case of diols the reaction of …
Number of citations: 9 www.sciencedirect.com
H Burton, GWH Cheeseman - Journal of the Chemical Society …, 1955 - pubs.rsc.org
Diphenylmethylene dichloride (benzophenone chloride) with silver perchlorate or, more conveniently, aluminium chloride gives products showing the reactions of the a-…
Number of citations: 1 pubs.rsc.org
S Matsuo, T Murakami… - Journal of Polymer …, 1993 - Wiley Online Library
Crystalline poly(arylene ether nitrile) could be prepared by the polycondensation of 2,6‐dihalobenzonitrile with resorcinol at 200C in N‐methylpyrrolidone in the presence of sodium …
Number of citations: 84 onlinelibrary.wiley.com
MPL Werts, M van den Boogaard, GM Tsivgoulis… - …, 2003 - ACS Publications
A new synthetic approach for the preparation of mechanically linked polyrotaxanes was developed. Two variations of rotaxane monomers were synthesized, based on diphenylmethane …
Number of citations: 47 pubs.acs.org

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